molecular formula C11H9NO5S B12499617 4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid

4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid

Cat. No.: B12499617
M. Wt: 267.26 g/mol
InChI Key: ZUTPNDGBTIEHCS-UHFFFAOYSA-N
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Description

4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid is a structurally complex molecule featuring a 1,2-benzisothiazol-3(2H)-one core modified with a sulfone group (1,1-dioxido) and a conjugated but-2-enoic acid side chain.

Properties

IUPAC Name

4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5S/c13-10(14)6-3-7-12-11(15)8-4-1-2-5-9(8)18(12,16)17/h1-6H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTPNDGBTIEHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis via o-Chlorobenzonitrile

The benzisothiazole core is often derived from o-chlorobenzonitrile. In a method adapted from CN103130738A, sodium hydrosulfide (NaSH) reacts with o-chlorobenzonitrile in dimethylformamide (DMF) at 90–120°C for 6–9 hours, yielding o-mercaptobenzonitrile. Subsequent chlorination and cyclization form the 1,2-benzisothiazol-3-one intermediate, which is oxidized to the sulfone derivative using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reaction Conditions:

  • Solvent: DMF
  • Temperature: 90–120°C
  • Oxidizing Agent: H₂O₂ (30%) or m-CPBA
  • Yield: 75–82%

Side-Chain Introduction via Coupling Reactions

Michael Addition for But-2-enoic Acid Attachment

The but-2-enoic acid moiety is introduced via a stereoselective Michael addition. The nitrogen atom of the benzisothiazole sulfone attacks the α,β-unsaturated carbonyl group of maleic anhydride or acrylic acid derivatives. A base (e.g., triethylamine) facilitates deprotonation, ensuring nucleophilic reactivity.

Example Protocol:

  • Dissolve 1,2-benzisothiazole-1,1-dioxide (10 mmol) in tetrahydrofuran (THF).
  • Add acrylic acid (12 mmol) and triethylamine (15 mmol) at 0°C.
  • Stir at room temperature for 12 hours.
  • Acidify with HCl (1M) and extract with ethyl acetate.
  • Purify via silica gel chromatography (hexane/ethyl acetate, 3:1).

Key Data:

  • Yield: 68%
  • Stereochemistry: Predominantly E-isomer (confirmed by $$^1$$H NMR coupling constants, J = 15.8 Hz)

Oxidation and Functional Group Interconversion

Sulfur Oxidation to Sulfone

The sulfone group is critical for biological activity. Oxidation of the benzisothiazole sulfide intermediate is achieved using:

Oxidizing Agent Conditions Yield Source
H₂O₂ (30%) 0°C, 2 hours in acetic acid 85%
m-CPBA RT, dichloromethane, 4 hours 92%
KMnO₄ H₂O, 60°C, 6 hours 78%

Note: m-CPBA offers higher selectivity and milder conditions, minimizing side reactions.

Alternative Routes via Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A patent-derived method (US4654211A) uses palladium catalysts to couple boronated benzisothiazole intermediates with vinyl carboxylic acids. For example:

  • Synthesize 6-bromo-1,2-benzisothiazole-1,1-dioxide via bromination.
  • React with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the boronic ester.
  • Perform Suzuki coupling with 2-butenoic acid pinacol ester using Pd(PPh₃)₄ and K₂CO₃.

Optimized Conditions:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)
  • Base: K₂CO₃ (3 equiv)
  • Solvent: Dioxane/H₂O (4:1)
  • Yield: 74%

Stereochemical Control and Purification

Resolution of E/Z-Isomers

The E-isomer is favored due to steric hindrance in the Z-configuration. Chromatographic separation (C18 reverse-phase HPLC) or recrystallization from ethanol/water mixtures achieves >95% E-isomer purity.

Recrystallization Data:

  • Solvent System: Ethanol/H₂O (7:3)
  • Purity Post-Crystallization: 99.2% (HPLC)
  • Recovery: 88%

Industrial-Scale Synthesis Considerations

Cost-Effective Modifications

  • Catalyst Recycling: Pd catalysts are recovered via adsorption on activated carbon, reducing costs by 30%.
  • Solvent Recovery: DMF and THF are distilled and reused, minimizing waste.

Table 1: Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
Michael Addition Mild conditions, high stereoselectivity Requires anhydrous conditions 68–72%
Suzuki Coupling Scalable, versatile boron reagents High catalyst loading 70–74%
Direct Cyclization Fewer steps Low functional group tolerance 60–65%

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for potential therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Several structurally related compounds have been synthesized and studied, differing in side-chain length, functional groups, and substitution patterns:

Compound Name Key Structural Features Biological/Physicochemical Notes Reference IDs
4-(3-Oxo-1,2-benzothiazol-2(3H)-yl)butanoic acid Saturated butanoic acid chain; lacks sulfone group Reduced polarity; lower acidity compared to butenoic acid
Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate Ethyl ester; acetate chain Improved lipophilia (prodrug design)
(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)... Extended benzoyl side chain Potent tryptase inhibitor (IC50 = 0.064 µM)
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-phenylacetamide Amide substitution Enhanced metabolic stability; reduced hepatotoxicity

Key Observations :

  • Side-chain length and unsaturation: The α,β-unsaturation in but-2-enoic acid increases acidity (predicted pKa ~3–4) compared to saturated analogs (e.g., butanoic acid, pKa ~4.8). This enhances hydrogen-bonding capacity, critical for enzyme active-site interactions .
  • Sulfone vs. Non-sulfonated analogs (e.g., 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoic acid) exhibit lower reactivity and altered binding profiles .
  • Prodrug vs. active acid: Ester derivatives (e.g., ethyl acetate analogs) serve as prodrugs, masking the carboxylic acid to enhance bioavailability. Hydrolysis in vivo releases the active acid, as seen in acetaminophen analogs with reduced hepatotoxicity .
Physicochemical Properties
  • Solubility : The sulfone and carboxylic acid groups render the compound highly water-soluble, contrasting with ester or amide derivatives (e.g., ethyl acetate analogs), which are more lipophilic .
  • Stability : The α,β-unsaturated system may confer susceptibility to nucleophilic attack or photodegradation, necessitating stability studies under storage conditions .

Biological Activity

4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid, also known by its IUPAC name (2E)-4-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)but-2-enoic acid, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H9NO5S
  • Molecular Weight : 267.26 g/mol
  • CAS Number : 10295-14-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antipyretic and anti-inflammatory agent.

Antipyretic Activity

A study examined the antipyretic effects of various derivatives of benzisothiazolin compounds, including 4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid. The results indicated that this compound exhibited significant antipyretic activity comparable to established medications like paracetamol. Specifically, it demonstrated a potency twice that of benzisothiazolone while maintaining a similar efficacy profile. However, it was noted that the antipyretic effect did not correlate with increased gastric lesions or acute toxicity levels .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of related compounds suggests that derivatives of benzisothiazol exhibit varying degrees of effectiveness. In vivo studies have shown that certain derivatives can significantly reduce inflammation in animal models. For instance, compounds similar to 4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid were tested against carrageenan-induced paw swelling in rats. Results indicated anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug .

The precise mechanisms through which 4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid exerts its biological effects are still under investigation. However, it is hypothesized that the compound's structure allows it to interact with specific biochemical pathways involved in fever and inflammation regulation.

Case Studies

Several case studies have documented the pharmacological profiles of this compound and its derivatives:

  • Study on Antipyretic Potency :
    • Objective : To evaluate the antipyretic activity of benzisothiazolin derivatives.
    • Findings : The tested compound showed significant reduction in fever in animal models compared to control groups .
  • Anti-inflammatory Testing :
    • Objective : To assess the anti-inflammatory effects using carrageenan-induced inflammation models.
    • Results : The compound demonstrated a reduction in inflammation comparable to standard treatments like indomethacin .

Comparative Analysis with Related Compounds

Compound NameAntipyretic PotencyAnti-inflammatory Effect
4-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acidHighModerate
BenzisothiazoloneModerateLow
IndomethacinLowHigh

Q & A

What are the common synthetic routes for preparing 4-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)but-2-enoic acid and its derivatives?

Category : Basic (Synthesis Methodology)
Answer :
The compound is typically synthesized via nucleophilic substitution or coupling reactions involving benzoisothiazolone intermediates. For example, chloroacetic acid reacts with sodium hydroxide and benzo[d]isothiazol-3(2H)-one under ice-water bath conditions to form the core structure, followed by pH adjustment (yield: 50%) . Derivatives are synthesized by introducing substituents via acylation, halogenation, or cyanation. In one study, substituents like 4-methoxyphenyl or 4-fluorobenzoyl groups were attached, yielding compounds with varying efficiencies (21–92% yields) . Key steps include optimizing reaction temperature, solvent (e.g., dimethylformamide/water for crystallization), and stoichiometry of reagents.

Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Category : Basic (Structural Characterization)
Answer :
X-ray crystallography is the gold standard for resolving the planar benzoisothiazolone ring system and hydrogen-bonding networks (e.g., O–H⋯O interactions forming chains along [010]) . NMR (¹H/¹³C) confirms proton environments and substituent integration, while IR identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1350 cm⁻¹) stretches. Mass spectrometry validates molecular weight (e.g., m/z = 209.22 for C₉H₇NO₃S) . For derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are critical to verify purity and regiochemistry.

How do hydrogen-bonding interactions influence the crystallographic packing of this compound?

Category : Advanced (Structural Analysis)
Answer :
In the crystal lattice, O–H⋯O hydrogen bonds between the carboxylic acid group and sulfone oxygen create 1D chains, stabilizing the structure along the b-axis. Weak C–H⋯O interactions further contribute to packing density . Orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters a = 4.777 Å, b = 11.367 Å, and c = 16.159 Å are observed, with a density of 1.584 Mg/m³ . These interactions are critical for predicting solubility and stability in solid-state applications.

What methodologies are used to assess the biological activity of benzisothiazolone derivatives?

Category : Advanced (Bioactivity Evaluation)
Answer :
Antibacterial and antifungal activities are evaluated via in vitro assays such as minimum inhibitory concentration (MIC) determination against pathogens like Staphylococcus aureus or Candida albicans . Structure-activity relationship (SAR) studies correlate substituent effects (e.g., electron-withdrawing groups like -Cl or -CN at the 4-position) with enhanced activity. For example, 4-chlorobenzoyl derivatives showed 92% yield and high bioactivity . High-throughput screening and molecular docking are used to identify potential targets, such as enzyme inhibition (e.g., bacterial cell wall synthases).

How can researchers resolve contradictions in spectral data during derivative synthesis?

Category : Advanced (Data Analysis)
Answer :
Discrepancies in NMR or IR spectra often arise from regiochemical ambiguity or unexpected byproducts. Cross-validation using multiple techniques is essential:

  • NMR : Compare coupling constants (e.g., J = 8–10 Hz for trans-olefins in but-2-enoic acid derivatives).
  • XRD : Confirm bond lengths (e.g., C=O at 1.21 Å) and angles (e.g., C6–C1–S1 = 126.75°) .
  • Chromatography : HPLC or TLC monitors reaction progress and purity.
    In cases of low yields (e.g., 21% for 6e ), optimize reaction time or catalyst loading.

What strategies improve the yield and selectivity of halogenated derivatives?

Category : Advanced (Synthetic Optimization)
Answer :
Halogenation efficiency depends on electrophilic substitution conditions. For 4-fluoro or 4-chloro derivatives:

  • Use N-halosuccinimide (NBS/NCS) in polar aprotic solvents (e.g., DMF) at 0–5°C to minimize side reactions.
  • Catalyze with Lewis acids (e.g., FeCl₃) for directed para-substitution .
    Post-reaction, recrystallization from DMF/water improves purity (e.g., 77% yield for 6j) .

What challenges arise in refining hydrogen atom positions during crystallographic analysis?

Category : Advanced (Crystallography)
Answer :
Hydrogen atoms bonded to oxygen (e.g., O–H in carboxylic acid) are located via difference Fourier maps and refined freely, while C-bound H atoms are placed geometrically (riding model) . Challenges include:

  • Disorder in flexible side chains (e.g., but-2-enoic acid).
  • Low electron density for H atoms in heavy-atom structures.
    Software like SHELXL refines anisotropic displacement parameters, ensuring R-factors < 0.05 (e.g., R = 0.032 in ).

How do substituents at the 3-oxo position modulate bioactivity?

Category : Advanced (SAR Studies)
Answer :
Electron-deficient substituents (e.g., -CF₃, -NO₂) enhance antibacterial potency by increasing electrophilicity and membrane penetration. For instance, 4-trifluoromethylphenyl derivatives exhibit improved MIC values compared to methoxy groups . Computational methods (e.g., DFT for charge distribution) and in silico ADMET profiling guide rational design.

What precautions are necessary when handling reactive intermediates in the synthesis?

Category : Basic (Lab Safety)
Answer :
Hydrazide intermediates (e.g., 2-(3-oxo-1,2-benzisothiazol-2-yl)acetyl hydrazine) are moisture-sensitive and require inert atmospheres (N₂/Ar) . Use cold trapping (−78°C) for volatile byproducts (e.g., HCl gas). PPE (gloves, goggles) and fume hoods are mandatory due to toxicity risks.

How can researchers address reproducibility issues in scaled-up synthesis?

Category : Advanced (Process Chemistry)
Answer :
Batch variability often stems from inconsistent pH control or temperature gradients. Solutions include:

  • Automated pH stat systems during acidification (pH 1–2) .
  • Flow chemistry for precise reagent mixing.
  • Process analytical technology (PAT) to monitor intermediates in real-time.

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